molecular formula C11H16BrN3 B13708715 6-Bromo-N-3-amino--(1-methyl-4-piperidyl)pyridine

6-Bromo-N-3-amino--(1-methyl-4-piperidyl)pyridine

Cat. No.: B13708715
M. Wt: 270.17 g/mol
InChI Key: DEHMZIOODNHZAG-UHFFFAOYSA-N
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Description

6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 6-bromo-2-pyridinecarboxaldehyde as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and reductive amination, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding de-brominated pyridine derivative.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-3-amino–(1-methyl-4-piperidyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, amino, and piperidyl groups makes it a versatile compound for various applications, distinguishing it from other pyridine derivatives.

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

6-bromo-N-(1-methylpiperidin-4-yl)pyridin-3-amine

InChI

InChI=1S/C11H16BrN3/c1-15-6-4-9(5-7-15)14-10-2-3-11(12)13-8-10/h2-3,8-9,14H,4-7H2,1H3

InChI Key

DEHMZIOODNHZAG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CN=C(C=C2)Br

Origin of Product

United States

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